Pyrimidine-2-sulfonyl Chloride

Übersicht

Beschreibung

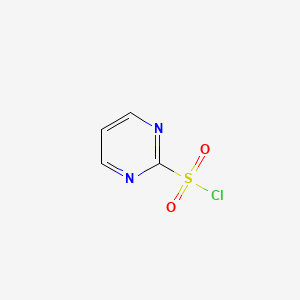

Pyrimidine-2-sulfonyl Chloride is a chemical compound belonging to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. This compound features a pyrimidine ring, a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3, with a sulfonyl chloride group attached to the second carbon. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-2-sulfonyl Chloride typically involves the chlorination of pyrimidine-2-sulfonic acid. One common method includes the reaction of pyrimidine-2-sulfonic acid with phosphorus pentachloride (PCl₅) under controlled conditions. The reaction proceeds as follows: [ \text{Pyrimidine-2-sulfonic acid} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous or stepwise addition of phosphorus pentachloride to a reaction solution containing pyrimidine-2-sulfonic acid. The reaction mixture is then subjected to distillation under reduced pressure to purify the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Pyrimidine-2-sulfonyl chloride undergoes nucleophilic substitution at the sulfonyl chloride group, forming stable adducts with amines, thiols, and alcohols.

Key Reaction Pathways:

-

With Amines : Produces sulfonamide derivatives (e.g., H3B-219 , H3B-960 ) via direct displacement.

Example:This reaction is critical in drug discovery, yielding covalent inhibitors like WRN helicase inhibitors .

-

With Thiols : Forms sulfonothioates, as demonstrated by rapid adduct formation with glutathione (GSH) at pH 7.0 . Rate constants () vary significantly with substituents:

Substituent (Position) 5-COOMe 9,900 5-CF 2,300 Unsubstituted 0.012 -

With Alcohols : Generates sulfonate esters under mild basic conditions.

Oxidation and Sulfoxidation

Controlled oxidation modifies the sulfur center, enabling access to sulfonic acids or sulfones.

Sulfoxidation Pathways:

-

Treatment with hydrogen peroxide (HO) in glacial acetic acid converts sulfonothioates (e.g., 10–12 ) to sulfonyl sulfonyl pyrimidines (13–15 ) .

Example:This method is pivotal for synthesizing antimicrobial agents like 6 and 13–15 , which show activity against S. epidermidis and S. haemolyticus .

Werner Syndrome Helicase (WRN) Inhibition:

-

H3B-960 (IC = 36–57 nM) inhibits WRN helicase by alkylating cysteine residues, showing selectivity over related helicases .

-

ATP competition studies reveal noncompetitive binding with DNA but competitive inhibition with ATP :

Compound IC (50 nM DNA) IC (500 nM DNA) H3B-859 534 nM 235 nM H3B-219 313 nM 385 nM H3B-960 57 nM 36 nM

Substituent Effects on Reactivity

Electronic and steric modifications on the pyrimidine ring profoundly influence reaction kinetics:

-

Electron-withdrawing groups (e.g., -CF, -COOMe) at position 5 increase reactivity by stabilizing the transition state .

-

Hammett analysis () confirms a strong dependence on substituent electronics .

Representative Procedure for 2-Sulfonamide Pyrimidines :

-

Suzuki Coupling :

-

React 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine with aryl boronic acids (Pd(PPh)Cl, KPO, 1,4-dioxane/HO, 100°C).

-

-

Sulfonylation :

-

Oxidize the methylthio group with m-CPBA in DCM to yield sulfonyl chlorides.

-

Mechanistic Insights

Density functional theory (DFT) calculations indicate a two-step mechanism for thiol adduct formation :

-

Nucleophilic attack at C2 (rate-determining step, \Delta G^\neq_1).

-

Collapse of the Meisenheimer complex (\Delta G^\neq_2).

This model aligns with experimental rate constants and substituent effects.

This compound’s versatility in nucleophilic substitutions, oxidations, and targeted covalent modifications underscores its importance in synthetic and medicinal chemistry. Its reactivity profile, tunable through strategic substituent placement, enables the development of high-potency inhibitors and functional materials.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Pyrimidine-2-sulfonyl chloride is primarily utilized as a building block in the synthesis of various heterocyclic compounds. Its sulfonyl chloride functional group enhances its reactivity, making it an essential reagent in organic synthesis. The compound facilitates the formation of sulfonamide derivatives, which are crucial in medicinal chemistry due to their biological activities.

Reactions and Derivatives

The compound can undergo various reactions, including nucleophilic substitutions and coupling reactions. For instance, it has been employed in the synthesis of sulfonamido pyrimidines, which exhibit antibacterial properties .

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | This compound + amines | Sulfonamide derivatives |

| Coupling Reaction | This compound + aryl boronic acids | Aryl sulfonamide derivatives |

Biological Applications

Pharmaceutical Development

this compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals. It has been identified as a key component in developing anticancer agents due to its ability to stabilize p53 cancer mutants . The compound's derivatives have shown promising results in inhibiting various cancer cell lines and demonstrating antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial potency of pyrimidine derivatives synthesized from this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections .

Industrial Applications

Dyes and Pigments Production

In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments. The compound's reactivity allows for the creation of vibrant colorants used in various industrial applications.

Summary of Findings

This compound is a crucial compound with extensive applications in scientific research. Its role as a building block in organic synthesis, coupled with its biological significance in pharmaceuticals, underscores its importance across multiple disciplines.

Wirkmechanismus

The mechanism of action of Pyrimidine-2-sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are crucial in the synthesis of complex molecules and in modifying the chemical properties of target compounds .

Vergleich Mit ähnlichen Verbindungen

Pyridine-3-sulfonyl Chloride: Similar in structure but with the sulfonyl chloride group attached to a pyridine ring.

Pyrimidine-4-sulfonyl Chloride: Similar in structure but with the sulfonyl chloride group attached to the fourth carbon of the pyrimidine ring.

Benzenesulfonyl Chloride: A simpler aromatic sulfonyl chloride with the sulfonyl chloride group attached to a benzene ring.

Uniqueness: Pyrimidine-2-sulfonyl Chloride is unique due to its specific positioning of the sulfonyl chloride group on the pyrimidine ring, which influences its reactivity and the types of derivatives it can form. This positioning allows for selective reactions and the synthesis of compounds with distinct biological and chemical properties .

Biologische Aktivität

Pyrimidine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR) derived from various studies.

Overview of Pyrimidine Derivatives

Pyrimidines are heterocyclic compounds that play a crucial role in biological systems. They are integral components of nucleic acids (DNA and RNA) and are involved in various metabolic processes. Pyrimidine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. The sulfonyl group enhances these biological activities by modifying the electronic and steric properties of the pyrimidine nucleus.

- Inhibition of Enzymatic Activity : Recent studies have identified this compound derivatives as covalent inhibitors of Werner syndrome protein (WRN) helicase activity. These compounds demonstrate selective inhibition, which is crucial for targeting cancer cells with genomic instability due to defects in DNA repair pathways .

- Antimicrobial Activity : Pyrimidine derivatives have shown promising antimicrobial properties against various pathogens. For instance, compounds containing the pyrimidine nucleus have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. Structure-activity relationship studies indicate that specific substitutions on the pyrimidine ring can enhance antibacterial efficacy .

- Anticancer Properties : The anticancer potential of this compound has been explored through various synthetic analogs. These compounds have exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against a panel of microbial strains. The most active compound demonstrated an MIC (Minimum Inhibitory Concentration) of 6.5 μg/mL against E. coli and 250 μg/mL against C. albicans, indicating strong antifungal properties .

Case Study 2: Anticancer Activity

In a study investigating the anticancer effects of pyrimidine derivatives, one compound was found to inhibit cell proliferation in lung cancer cells with an IC50 value of 0.442 μM. This compound also exhibited selectivity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key findings from SAR studies include:

- Substituent Positioning : The position of substituents on the pyrimidine ring significantly affects biological activity. For instance, substituents at the 4-position were found to enhance antibacterial activity compared to those at other positions .

- Sulfonamide Group Influence : The introduction of sulfonamide groups has been shown to improve binding affinity to target enzymes such as WRN helicase, thereby increasing potency against cancer cells .

Data Summary Table

Eigenschaften

IUPAC Name |

pyrimidine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULAGHAXBSYDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468069 | |

| Record name | Pyrimidine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220548-03-8 | |

| Record name | Pyrimidine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.